

# **Discovery and development of Sulfatinib**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Sulfatinib |           |
| Cat. No.:            | B3028297   | Get Quote |

An In-depth Technical Guide to the Discovery and Development of Sulfatinib

Audience: Researchers, scientists, and drug development professionals.

# **Executive Summary**

**Sulfatinib** (also known as Surufatinib, HMPL-012) is an oral, small-molecule inhibitor of receptor tyrosine kinases developed by Hutchison MediPharma.[1][2] It is designed to simultaneously target key pathways involved in tumor angiogenesis and immune evasion by potently and selectively inhibiting Vascular Endothelial Growth Factor Receptors (VEGFR1, 2, and 3), Fibroblast Growth Factor Receptor 1 (FGFR1), and Colony-Stimulating Factor 1 Receptor (CSF-1R).[3][4][5] Preclinical studies demonstrated robust anti-tumor activity through the inhibition of angiogenesis and modulation of the tumor immune microenvironment.[4] Clinical development has shown a manageable safety profile and significant efficacy, particularly in patients with advanced neuroendocrine tumors (NETs), leading to its approval in China for this indication.[6][7] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of **Sulfatinib**.

## **Discovery and Rationale**

The development of **Sulfatinib** was predicated on a dual-targeting strategy aimed at overcoming the limitations of therapies that solely target tumor angiogenesis.[8] While inhibitors of the VEGF pathway are established anti-cancer treatments, tumors can develop resistance by upregulating alternative pro-angiogenic pathways, such as the FGF signaling axis.[3] Furthermore, the tumor microenvironment (TME) plays a critical role in immune suppression,



hindering effective anti-tumor responses.[8] Tumor-associated macrophages (TAMs), regulated by the CSF-1/CSF-1R pathway, are key drivers of this immunosuppressive TME.[3][8]

**Sulfatinib** was therefore designed as a novel "angio-immuno kinase inhibitor" to concurrently block these interconnected pathways.[4][5] By inhibiting VEGFR and FGFR, **Sulfatinib** aims to robustly shut down tumor angiogenesis.[9] Simultaneously, by inhibiting CSF-1R, it aims to reduce the population of immunosuppressive TAMs, thereby promoting an immune-permissive TME and enhancing anti-tumor immunity.[4]

## **Mechanism of Action**

**Sulfatinib** exerts its anti-tumor effects by inhibiting the kinase activity of three distinct receptor families:

- VEGFR1, 2, and 3: Inhibition of these receptors blocks the signaling cascade initiated by VEGF, which is a master regulator of angiogenesis.[10][11] This leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately preventing the formation of new blood vessels that supply tumors with nutrients and oxygen.[12][13]
- FGFR1: The FGF/FGFR1 axis is another critical pathway in tumor angiogenesis, and its inhibition provides a complementary mechanism to block vessel formation.[12] It also plays a role in tumor cell proliferation and survival in certain cancer types.[14][15]
- CSF-1R: This receptor is crucial for the differentiation, proliferation, and survival of macrophages.[14] By inhibiting CSF-1R, Sulfatinib depletes TAMs in the tumor microenvironment. This reduces immune suppression and can lead to an increase in the infiltration and activity of cytotoxic T-cells.[4]

The following diagrams illustrate the core mechanism and the signaling pathways targeted by **Sulfatinib**.

















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. HUTCHMED Hutchison MediPharma Limited Receives SFDA IND Approval and Begins Phase I Clinical Trial of Sulfatinib for the Treatment of Cancer [hutch-med.com]
- 2. hutch-med.com [hutch-med.com]
- 3. Sulfatinib, a novel kinase inhibitor, in patients with advanced solid tumors: results from a phase I study PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. HUTCHMED Chi-Med Presented Pre-clinical Data for Fruquintinib and Sulfatinib at the American Association for Cancer Research Annual Meeting 2017 [hutch-med.com]
- 6. HUTCHMED Chi-Med Highlights Surufatinib Phase III Results in Neuroendocrine Tumors at ESMO 2020 and Publications in The Lancet Oncology [hutch-med.com]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. Facebook [cancer.gov]
- 10. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorbyt.com [biorbyt.com]



- 12. Inhibition of FGF-FGFR and VEGF-VEGFR signalling in cancer treatment PMC [pmc.ncbi.nlm.nih.gov]
- 13. VEGF Pathway [sigmaaldrich.com]
- 14. Structural basis and selectivity of sulfatinib binding to FGFR and CSF-1R PMC [pmc.ncbi.nlm.nih.gov]
- 15. FGF-2 promotes angiogenesis through a SRSF1/SRSF3/SRPK1-dependent axis that controls VEGFR1 splicing in endothelial cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and development of Sulfatinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028297#discovery-and-development-of-sulfatinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com